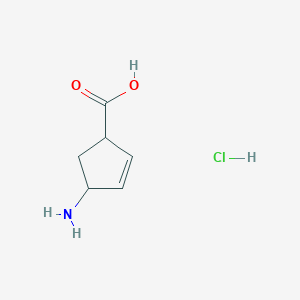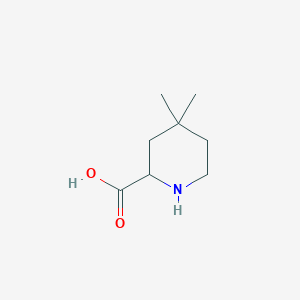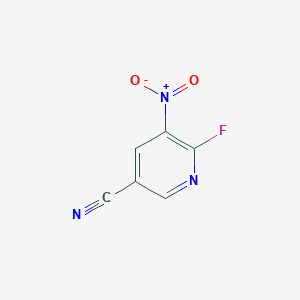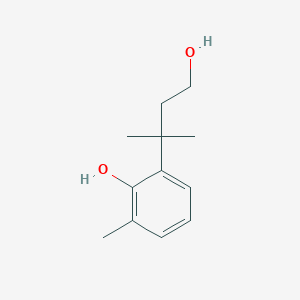
3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate
Vue d'ensemble
Description
The compound “3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate” is a complex organometallic compound . It can act as a catalyst in various organic reactions .
Chemical Reactions Analysis
This compound can be used as a catalyst in various organic reactions . For instance, it can be used in cross-coupling protocols in organic synthesis .Applications De Recherche Scientifique
Catalysis and Cross-Coupling Reactions
Palladium(II) Complexes with Phosphane Ligands : Research has explored the synthesis of palladium(II) complexes with phosphane ligands, highlighting their potential in facilitating water-soluble dendritic carbosilane ligands for catalytic applications. These complexes have been tested in Hiyama cross-coupling reactions, demonstrating their efficacy in aqueous solutions, which could be pivotal for developing environmentally friendly catalytic processes (Dorado et al., 2008).
Cationic Palladium(II) Complexes for Ethylene Oligomerization : A series of cationic palladium(II) complexes bearing phosphine sulfonamide ligands have been synthesized and utilized for catalytic ethylene oligomerization. These complexes, particularly those with diphenylphosphanyl groups, have shown high selectivity for ethylene dimerization, offering new avenues for the synthesis of alpha-olefins with significant industrial relevance (张延路 et al., 2014).
Synthesis and Reactivity
Ionic Palladium Complexes as Catalysts : The synthesis of ionic palladium complexes has been reported, with these complexes showcasing efficient catalysis in carbonylative Sonogashira reactions. Their ability to be recycled without metal leaching presents an advantage for sustainable and cost-effective catalytic processes (Yang et al., 2016).
Palladium-Catalyzed Addition and Carbonylation : A novel approach using palladium(0) for the regioselective bisthiolation of terminal allenes, extending to carbonylation under carbon monoxide, has been developed. This method offers a new strategy for the synthesis of organosulfur compounds, which are valuable in pharmaceutical and materials science (Kodama et al., 2007).
Ligand Design and Water Solubility
Water-Soluble Phosphane Ligands : Research into sulfonated biphenylphosphanes has led to the development of water-soluble analogues of PPh3, demonstrating similar cone angles and basicity. These findings are crucial for enhancing the solubility and environmental compatibility of catalysts in aqueous-phase reactions, making them more applicable to a variety of industrial processes (Ferreira et al., 2008).
Mécanisme D'action
Target of Action
The primary target of Pd(OTf)2(dippp), also known as 3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate, is the organic compounds involved in cross-coupling reactions . The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds .
Mode of Action
Pd(OTf)2(dippp) interacts with its targets through a process known as nucleophilic substitution followed by C-H functionalization and aromatization . This process involves the replacement of a leaving group in the target molecule by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
The action of Pd(OTf)2(dippp) primarily affects the biochemical pathways involved in the synthesis of phenanthridines . Phenanthridines are a class of organic compounds that have various applications in medicinal chemistry .
Pharmacokinetics
Like other catalysts, its effectiveness is determined by its ability to facilitate reactions without being consumed in the process .
Result of Action
The result of Pd(OTf)2(dippp)'s action is the efficient synthesis of phenanthridines . This is achieved through the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUMLGJSGTNOK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F6O6P2PdS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137846-38-9 | |
| Record name | 137846-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)

![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)

![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)
![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)



![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)
